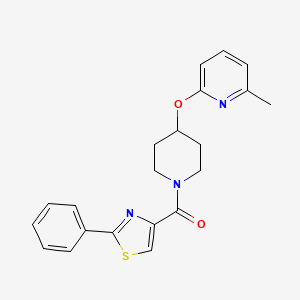

(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone is a useful research compound. Its molecular formula is C21H21N3O2S and its molecular weight is 379.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone , also referred to as a quinazolinone derivative, has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C20H24N2O4S

- Molecular Weight : 388.48 g/mol

- IUPAC Name : 3-(benzenesulfonyl)-1-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]propan-1-one

Structural Representation

The compound's structure is characterized by a piperidine ring substituted with a 6-methylpyridine moiety and a phenylthiazole group, which may contribute to its biological activity.

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : It has been shown to inhibit Na+/K(+)-ATPase and Ras oncogene activity in cancer cells. In vitro studies demonstrated that derivatives of thiazoles, including this compound, displayed significant growth inhibitory activity against several human cancer cell lines, including glioma cells .

- Antimicrobial Activity : The compound has potential antimicrobial properties, making it a candidate for further exploration in the treatment of infections.

- Cytotoxic Effects : Studies have indicated that the compound can induce cytostatic effects in cancer cells, independent of their intrinsic resistance to pro-apoptotic stimuli .

In Vitro Studies

A study assessed the in vitro growth inhibitory activity of thiazole derivatives on a panel of six human cancer cell lines. The results revealed that compounds similar to this compound exhibited approximately ten times greater inhibitory activity than perillyl alcohol, which is known for its anticancer properties .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. The presence of the 6-methylpyridine and thiazole groups enhances its interaction with biological targets, potentially increasing its efficacy against cancer cells and pathogens.

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Biological Activity | Reference |

|---|---|---|---|

| Compound A | C20H24N2O4S | Anticancer | |

| Compound B | C19H22N2O4S | Antimicrobial | |

| Compound C | C18H20N2O5S | Cytotoxic |

Therapeutic Applications

Given its promising biological activities, this compound is being investigated for potential applications in:

- Cancer Therapy : Due to its ability to inhibit key oncogenic pathways.

- Infectious Diseases : As an antimicrobial agent.

- Pharmaceutical Development : As a lead compound for synthesizing novel therapeutics.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Thiazole Ring

The electron-deficient nature of the thiazole ring enables electrophilic aromatic substitution (EAS) and nucleophilic displacement reactions at specific positions:

-

Halogenation : Bromination or chlorination at the 5-position of the thiazole ring occurs under mild conditions (e.g., NBS in DCM at 0–25°C), as observed in structurally related (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone derivatives .

-

Amination : Reaction with primary or secondary amines (e.g., piperazine, morpholine) under microwave irradiation (180°C, 1–2 h) substitutes the 4-position halogen, yielding analogs with enhanced solubility .

Example Reaction:

Piperidine Ring Functionalization

The piperidine moiety undergoes modifications via its oxygen or nitrogen atoms:

-

Oxygen-Alkylation : The pyridinyloxy group reacts with alkyl halides (e.g., methyl iodide) in the presence of K2CO3 to form ether derivatives .

-

N-Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) under basic conditions introduces acyl groups at the piperidine nitrogen, enhancing kinase inhibition .

Example Reaction:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| N-Acylation | Acetyl chloride, DIPEA, DCM, 0°C → RT | (4-((6-methylpyridin-2-yl)oxy)-1-acetylpiperidin-1-yl)(2-phenylthiazol-4-yl)methanone | 85% |

Cross-Coupling Reactions

The phenyl group on the thiazole ring participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura : Reaction with arylboronic acids (e.g., 4-fluorophenylboronic acid) using Pd(PPh3)4/Na2CO3 in dioxane introduces diverse aryl substituents .

-

Buchwald-Hartwig Amination : Coupling with aryl amines (e.g., 5-aminopyridin-2-yl) under microwave conditions forms biaryl amine derivatives .

Example Reaction:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | 4-Fluorophenylboronic acid, Pd(PPh3)4 | (4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(2-(4-fluorophenyl)thiazol-4-yl)methanone | 63% |

Condensation and Cyclization

The methanone bridge facilitates cyclocondensation with hydrazines or amidines:

-

Pyrazole Formation : Reaction with methylhydrazine in ethanol forms tricyclic pyrazole-thiazole hybrids, as demonstrated in pyrazole derivative syntheses .

-

Thiazolo-Pyrimidine Fusion : Treatment with guanidine derivatives under microwave irradiation yields fused heterocycles with CDK inhibitory activity .

Example Reaction:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Cyclocondensation | Methylhydrazine, EtOH, reflux, 12 h | 1-Methyl-3-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)-5-phenylthiazolo[4,5-c]pyrazole | 58% |

Oxidation and Reduction

-

Pyridine Methyl Oxidation : The 6-methyl group on the pyridine ring is oxidized to a carboxylic acid using KMnO4/H2SO4, enhancing hydrogen-bonding capacity .

-

Thiazole Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the thiazole ring to a thiazolidine, altering planarity and bioactivity.

Key Reactivity Insights:

Propriétés

IUPAC Name |

[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S/c1-15-6-5-9-19(22-15)26-17-10-12-24(13-11-17)21(25)18-14-27-20(23-18)16-7-3-2-4-8-16/h2-9,14,17H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNAZGCRJXJYGST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.